molecular formula C10H19NO4 B13398403 2-Amino-6-(tert-butoxy)-6-oxohexanoic acid

2-Amino-6-(tert-butoxy)-6-oxohexanoic acid

Cat. No.: B13398403
M. Wt: 217.26 g/mol
InChI Key: WWSDFHPRIJAESZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-AAD(OTBU)-OH, also known as N-tert-butoxycarbonyl-2-aminoadipic acid, is a compound used in various chemical and biological research applications. It is a derivative of 2-aminoadipic acid, which is an important intermediate in the biosynthesis of lysine, an essential amino acid. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines in organic synthesis, making H-AAD(OTBU)-OH a valuable compound in peptide synthesis and other chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-AAD(OTBU)-OH typically involves the protection of the amino group of 2-aminoadipic acid with a tert-butoxycarbonyl (Boc) group. This can be achieved by reacting 2-aminoadipic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of H-AAD(OTBU)-OH follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions and ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

H-AAD(OTBU)-OH undergoes various chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.

    Coupling Reactions: The amino group can participate in peptide coupling reactions with carboxylic acids or activated esters to form peptide bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical synthetic applications.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), or other strong acids.

    Coupling Reactions: Carbodiimides (e.g., EDC, DCC), HOBt, and other coupling reagents.

    Oxidation and Reduction: Various oxidizing and reducing agents depending on the specific reaction.

Major Products Formed

    Deprotection: 2-aminoadipic acid.

    Coupling Reactions: Peptides and other amide-containing compounds.

    Oxidation and Reduction: Various oxidized or reduced derivatives of the compound.

Scientific Research Applications

H-AAD(OTBU)-OH has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Studied for its role in amino acid metabolism and its potential as a biomarker for certain diseases.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of H-AAD(OTBU)-OH primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions and allowing for selective functionalization of other parts of the molecule. Upon deprotection, the free amino group can participate in various biochemical processes, including peptide bond formation and enzymatic reactions.

Comparison with Similar Compounds

Similar Compounds

    N-tert-butoxycarbonyl-2-aminobutyric acid (Boc-ABA): Similar structure with a different side chain.

    N-tert-butoxycarbonyl-2-aminopropionic acid (Boc-APA): Another Boc-protected amino acid with a different side chain.

    N-tert-butoxycarbonyl-2-aminoisobutyric acid (Boc-AIBA): A Boc-protected amino acid with a branched side chain.

Uniqueness

H-AAD(OTBU)-OH is unique due to its specific structure and the presence of the 2-aminoadipic acid moiety. This makes it particularly useful in the synthesis of peptides and other compounds that require the incorporation of 2-aminoadipic acid. Its versatility and stability under various reaction conditions further enhance its value in chemical and biological research.

Properties

IUPAC Name

2-amino-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-8(12)6-4-5-7(11)9(13)14/h7H,4-6,11H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSDFHPRIJAESZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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